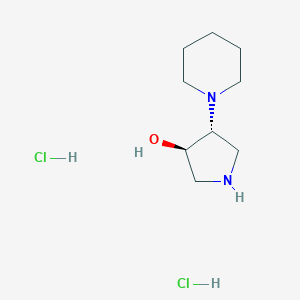
trans-4-(1-Piperidinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(1-Piperidinyl)-3-pyrrolidinol: is a chemical compound that features a piperidine ring and a pyrrolidinol moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol typically involves the reaction of piperidine with pyrrolidinol under specific conditions. One common method includes the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent . The reaction proceeds through the difunctionalization of a double bond, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: trans-4-(1-Piperidinyl)-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-4-(1-Piperidinyl)-3-pyrrolidinol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, and this compound is no exception. It may have applications in the treatment of various diseases, although specific studies are still ongoing .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it a valuable intermediate in the synthesis of various products.
Wirkmechanismus
The mechanism of action of trans-4-(1-Piperidinyl)-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
trans-4-(1-Piperidinyl)tetrahydro-3-furanamine: This compound shares a similar piperidine ring but differs in the presence of a furanamine moiety.
trans-4-phenyl-4-Piperidinocyclohexanol: Another related compound with a piperidine ring and a cyclohexanol group.
Uniqueness: trans-4-(1-Piperidinyl)-3-pyrrolidinol is unique due to its combination of a piperidine ring and a pyrrolidinol moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H20Cl2N2O |
|---|---|
Molekulargewicht |
243.17 g/mol |
IUPAC-Name |
(3R,4R)-4-piperidin-1-ylpyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-7-10-6-8(9)11-4-2-1-3-5-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m1../s1 |
InChI-Schlüssel |
PUIOHVLJIQDJCL-UONRGADFSA-N |
Isomerische SMILES |
C1CCN(CC1)[C@@H]2CNC[C@H]2O.Cl.Cl |
Kanonische SMILES |
C1CCN(CC1)C2CNCC2O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















